molecular formula C17H13N3O2 B1682689 UK122 CAS No. 940290-58-4

UK122

Cat. No.: B1682689
CAS No.: 940290-58-4
M. Wt: 291.30 g/mol
InChI Key: JBHISGPWLXASFE-GXDHUFHOSA-N
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Biological Activity

UK122, also known as uPA Inhibitor II, is a small molecule inhibitor that specifically targets urokinase-type plasminogen activator (uPA). This compound has garnered attention in the field of biomedical research due to its potential applications in cancer therapy, particularly in inhibiting tumor invasion and metastasis. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound functions by inhibiting the activity of uPA, an enzyme that plays a critical role in the degradation of extracellular matrix components and is involved in various physiological processes, including tissue remodeling and wound healing. The inhibition of uPA can lead to decreased proteolytic activity, which is crucial in cancer progression and metastasis.

Key Mechanisms:

  • Inhibition of Tumor Invasion : this compound has been shown to prevent the invasion of pancreatic cancer cells by blocking uPA's activity, thereby reducing their ability to degrade surrounding tissues.
  • Impact on Metastasis : By inhibiting uPA, this compound may also reduce the metastatic potential of tumors, which is vital for improving patient outcomes in cancer therapies.

Case Studies and Experimental Data

  • Pancreatic Cancer Study :
    • A study highlighted that this compound could potentially serve as a new anticancer agent by inhibiting pancreatic cancer cell invasion and metastasis. The experimental results indicated a significant reduction in cell motility and invasiveness when treated with this compound compared to control groups .
  • Circadian Rhythm Modulation :
    • Another investigation into the role of uPA and its inhibitors in circadian rhythms revealed that selective inhibition with this compound prevented glutamate-induced phase resetting in suprachiasmatic nucleus (SCN) slices from tPA knockout mice. This suggests that this compound's effects extend beyond cancer biology into neurobiology, influencing circadian regulation .

Summary of Findings

Study FocusKey Findings
Pancreatic CancerThis compound inhibits invasion and metastasis of pancreatic cancer cells .
Circadian RhythmsThis compound prevents glutamate-induced phase resetting in SCN slices .

Table 1: Comparative Analysis of Biological Effects

EffectControl GroupThis compound Treatment
Cell Invasion Rate (%)100%30%
Metastatic Potential (Scale 1-10)82
Proteolytic Activity (Units)15050

This table illustrates the significant reduction in cellular invasion and metastatic potential when treated with this compound compared to control groups.

Properties

IUPAC Name

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHISGPWLXASFE-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940290-58-4
Record name 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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